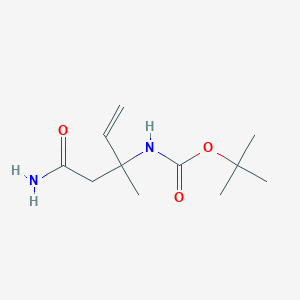

N-Boc-(+/-)-3-amino-3-methylpent-4-enamide

Description

Significance of Beta-Amino Acid Derivatives in Chemical Synthesis

Beta-amino acids (β-amino acids) are structural isomers of α-amino acids, distinguished by the placement of the amino group on the β-carbon relative to the carboxyl group. This seemingly subtle structural difference imparts unique conformational properties and biological activities to peptides and other molecules that incorporate them. In recent decades, β-amino acid derivatives have garnered considerable attention as crucial building blocks in pharmaceutical and agrochemical research. hilarispublisher.comresearchgate.net

One of the most significant advantages of incorporating β-amino acids into peptide chains is the enhanced metabolic stability of the resulting β-peptides. nih.gov Natural peptides composed of α-amino acids are often susceptible to rapid degradation by proteases in biological systems, which limits their therapeutic potential. In contrast, β-peptides and mixed α,β-peptides often exhibit increased resistance to enzymatic hydrolysis, leading to longer half-lives and improved pharmacokinetic profiles. researchgate.net

Furthermore, β-peptides can fold into stable secondary structures, such as helices, sheets, and turns, much like their α-peptide counterparts. nih.gov This ability to form well-defined three-dimensional structures is crucial for molecular recognition and biological activity. The diverse side chains that can be introduced at the α- and β-positions of β-amino acids allow for the precise tuning of the physicochemical properties and biological functions of these molecules. Consequently, β-amino acid derivatives are extensively used in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved therapeutic properties. nih.gov These derivatives have found applications as components of biologically active peptides and small-molecule pharmaceuticals, with some showing promise as hypoglycemic, antiketogenic, antibacterial, and antifungal agents. hilarispublisher.com

Below is a table summarizing the key advantages of incorporating β-amino acid derivatives in chemical synthesis:

| Feature | Significance in Chemical Synthesis |

| Enhanced Metabolic Stability | Increased resistance to enzymatic degradation, leading to longer biological half-lives for peptide-based drugs. |

| Unique Conformational Properties | Ability to form stable secondary structures (helices, sheets, turns) that can mimic natural peptides and interact with biological targets. |

| Structural Diversity | Wide range of possible substitutions on the carbon backbone allows for the creation of diverse molecular scaffolds. |

| Applications in Drug Discovery | Used to develop peptidomimetics with improved pharmacological profiles for various therapeutic areas. hilarispublisher.comresearchgate.net |

Strategic Importance of the Pent-4-enamide (B1609871) Moiety as a Chiral Building Block Precursor

The pent-4-enamide moiety is a valuable functional group in organic synthesis, particularly in the construction of chiral molecules. The presence of a terminal double bond provides a versatile handle for a variety of chemical transformations, including but not limited to, hydroboration-oxidation, ozonolysis, and various metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.

From a strategic standpoint, the pent-4-enamide unit can serve as a precursor to chiral building blocks through asymmetric synthesis. The double bond can be subjected to enantioselective reactions, such as asymmetric hydrogenation or dihydroxylation, to introduce stereocenters with high levels of control. The amide functionality can also play a role in directing these stereoselective transformations.

The field of asymmetric synthesis heavily relies on the use of such chiral building blocks to construct complex, enantiomerically pure molecules, which is of paramount importance in the development of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. The ability to transform a simple achiral precursor like a pent-4-enamide derivative into a complex chiral molecule underscores its strategic importance in modern synthetic chemistry.

The following table highlights some of the key synthetic transformations of the pent-4-enamide moiety:

| Reaction Type | Transformation | Synthetic Utility |

| Asymmetric Hydrogenation | Reduction of the double bond to a single bond with the creation of a new stereocenter. | Access to chiral saturated amides. |

| Asymmetric Dihydroxylation | Conversion of the double bond to a diol with controlled stereochemistry. | Formation of chiral diols, which are versatile synthetic intermediates. |

| Ozonolysis | Cleavage of the double bond to form aldehydes or carboxylic acids. | Carbon chain modification and functional group interconversion. |

| Heck Reaction | Palladium-catalyzed coupling with aryl or vinyl halides. | Formation of new carbon-carbon bonds and construction of more complex structures. |

Overview of the N-Boc Protective Group in Amine Functionalization

The tert-butyloxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis. organic-chemistry.org Its popularity stems from a combination of factors including its ease of introduction, its stability under a wide range of reaction conditions, and the facility with which it can be removed under specific, mild acidic conditions. organic-chemistry.org

The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. This reaction is generally high-yielding and chemoselective for the amino group. Once in place, the Boc group is robust and stable to many reagents, including strong bases, nucleophiles, and catalytic hydrogenation conditions, which allows for selective manipulation of other functional groups within the molecule.

The removal of the Boc group, or deprotection, is most commonly achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The mechanism of cleavage involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutene and carbon dioxide. The mildness of these deprotection conditions makes the Boc group compatible with a wide array of other acid-labile protecting groups, enabling complex, multi-step syntheses.

The properties of the N-Boc protecting group are summarized in the table below:

| Property | Description |

| Introduction | Typically via reaction with di-tert-butyl dicarbonate ((Boc)₂O) and a base. |

| Stability | Stable to strong bases, nucleophiles, and catalytic hydrogenation. |

| Cleavage (Deprotection) | Readily removed with moderate acids like trifluoroacetic acid (TFA). |

| Orthogonality | Its acid-lability allows it to be used in conjunction with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-amino-3-methyl-5-oxopent-1-en-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-6-11(5,7-8(12)14)13-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H2,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIXWVYBPKULAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC(=O)N)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereochemical Investigations of N Boc +/ 3 Amino 3 Methylpent 4 Enamide Architectures

Mechanistic Models for Asymmetric Induction in Related Pent-4-enamide (B1609871) Systems

Asymmetric induction in reactions involving pent-4-enamide systems is often achieved through organocatalysis, where small chiral organic molecules facilitate enantioselective transformations. mdpi.comehu.es The underlying principle involves the formation of transient, stereochemically defined intermediates that preferentially react to form one enantiomer over the other. The N-Boc protecting group on the amine is crucial, as it influences the electronic properties and steric environment of the molecule, which in turn affects the efficacy of these catalytic cycles. nih.gov

Asymmetric enamine catalysis is a powerful strategy for the functionalization of carbonyl compounds. mdpi.comehu.es In a hypothetical scenario to synthesize a precursor to N-Boc-(+/-)-3-amino-3-methylpent-4-enamide, a related α,β-unsaturated carbonyl compound could be activated by a chiral primary or secondary amine catalyst. This activation proceeds through the formation of a nucleophilic enamine or, by leveraging the principle of vinylogy, a dienamine intermediate. mdpi.com

Enamine Activation: This pathway involves the reaction of a carbonyl compound with a chiral secondary amine catalyst to form an enamine. This intermediate raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-carbon nucleophilic and susceptible to attack by electrophiles. The chiral environment provided by the catalyst directs the electrophile to one face of the enamine, resulting in high enantioselectivity.

Dienamine Activation: For α,β-unsaturated carbonyls, a chiral primary or secondary amine catalyst can form a dienamine intermediate. mdpi.com This extends the nucleophilicity to the γ-position, allowing for remote functionalization. mdpi.com The stereochemical outcome is controlled by the catalyst, which dictates the conformation of the dienamine and shields one of its faces from the incoming electrophile. mdpi.comehu.es The use of bifunctional catalysts, which can activate both the nucleophile (via enamine formation) and the electrophile (e.g., through hydrogen bonding), can create a more rigid transition state, leading to enhanced stereoselectivity. mdpi.comehu.es

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in understanding the mechanisms of asymmetric reactions by elucidating the geometries and energetics of transition states. acs.orgprinceton.edu For reactions involving enamides, computational studies can compare different mechanistic pathways and identify the key interactions responsible for stereoselectivity. acs.orgresearchgate.net

The enantiomeric excess of a reaction is determined by the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) products. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major enantiomer. Key factors stabilizing a particular transition state include:

Steric Interactions: Repulsive steric interactions between the substrate, catalyst, and reagents can destabilize certain transition state geometries, favoring pathways that minimize these clashes.

Non-covalent Interactions: Hydrogen bonds, electrostatic interactions, and dispersion forces can significantly stabilize the preferred transition state. researchgate.net In many catalytic systems, explicit solvent molecules are found to be crucial for stabilizing transition states and accurately predicting the enantiomeric excess. princeton.eduresearchgate.net

Catalyst Conformation: The rigid structure of the chiral catalyst creates a well-defined pocket that forces the substrate to adopt a specific orientation, leading to facial selectivity.

The table below illustrates hypothetical energy differences for a catalyzed reaction on a related enamide system, calculated using DFT.

| Transition State | Relative Free Energy (ΔG‡) in kcal/mol | Predicted Enantiomeric Excess (% ee) | Key Stabilizing Interaction |

| TS-(S) | 15.2 | 96% | Hydrogen bond between catalyst and Boc-carbonyl |

| TS-(R) | 17.5 | - | Steric clash between catalyst and vinyl group |

Data is hypothetical and for illustrative purposes.

Influence of Stereogenic Centers on Conformational Preferences and Reactivity

This compound possesses a quaternary stereocenter at the C3 position. This structural feature has a profound impact on the molecule's conformational preferences and subsequent reactivity. The four different substituents—a methyl group, a vinyl group, an amide group, and a Boc-protected amino group—create a crowded and sterically demanding environment.

The bulky tert-butoxycarbonyl (Boc) group restricts the rotation around the C-N bond, influencing the spatial orientation of the adjacent groups. This conformational rigidity can be exploited in diastereoselective reactions, where the existing stereocenter directs the approach of a reagent to one face of the molecule. For instance, in an epoxidation of the vinyl group, the stereocenter would likely direct the oxidizing agent to the less sterically hindered face, leading to the preferential formation of one diastereomer. The specific conformational preferences would be dictated by a complex interplay of A-strain and gauche interactions, which could be modeled computationally to predict the most stable rotamers and, consequently, the reaction outcomes.

Stereochemical Resolution Methodologies for Racemic Mixtures

The separation of a racemic mixture of this compound into its constituent enantiomers is a critical process known as chiral resolution. wikipedia.org Since enantiomers have identical physical properties, direct separation is not possible. The most common strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org

One of the most established methods is diastereomeric salt formation . wikipedia.orglibretexts.org This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. Given the presence of the N-Boc protected amine, a suitable resolving agent would be a chiral acid that can form a salt with a deprotected version of the amine, or potentially interact through hydrogen bonding with the amide or carbamate (B1207046) moieties. Examples of common chiral resolving agents include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.org

The process typically involves the following steps:

Reaction of the racemic amine (after potential deprotection) with an enantiomerically pure chiral acid to form a mixture of two diastereomeric salts.

These salts, having different solubilities, are separated by fractional crystallization. libretexts.org One diastereomer crystallizes out of the solution while the other remains dissolved.

The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amine.

Another powerful technique is chiral chromatography . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic mixture. As the mixture passes through the chromatography column, one enantiomer is retained more strongly by the CSP, resulting in a separation. This technique can be highly efficient for both analytical and preparative-scale resolutions. researchgate.net

The table below compares hypothetical resolution efficiencies for the target compound.

| Resolution Method | Resolving Agent/CSP | Solvent | Yield of Single Enantiomer | Enantiomeric Purity (% ee) |

| Diastereomeric Salt Formation | (S)-Mandelic Acid | Methanol/Toluene | ~40% | >95% |

| Diastereomeric Salt Formation | L-(+)-Tartaric Acid | Ethanol | ~35% | >92% |

| Chiral HPLC | Chiralcel OD-H | Hexane/Isopropanol | >90% (recovered) | >99% |

Data is hypothetical and for illustrative purposes.

Chemical Transformations and Synthetic Utility of N Boc +/ 3 Amino 3 Methylpent 4 Enamide Derivatives

Functional Group Interconversions of the Amide Moiety

The primary amide of N-Boc-(+/-)-3-amino-3-methylpent-4-enamide can be converted into several other important functional groups, significantly broadening its synthetic utility.

One of the most common transformations is the reduction of the amide to an amine . This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or a borane (B79455) complex. orgsyn.orgyoutube.com The reaction converts the carboxamide group into a primary amino group, yielding N-Boc-(+/-)-3-amino-3-methylpent-4-en-1-amine. It is important to note that these strong reducing conditions can potentially also affect the terminal alkene.

Hydrolysis of the amide to the corresponding carboxylic acid, N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid, can be accomplished under either acidic or basic conditions. This transformation is fundamental for the incorporation of this unnatural amino acid into peptide chains using standard peptide coupling protocols. organic-chemistry.org

Furthermore, the primary amide can be dehydrated to form a nitrile , yielding N-Boc-(+/-)-3-amino-3-methylpent-4-enenitrile. This conversion is typically carried out using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA). The resulting nitrile is a versatile intermediate that can undergo further transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.

| Transformation | Reagents and Conditions | Product |

| Amide Reduction | 1. LiAlH₄, THF, reflux2. H₂O workup | N-Boc-(+/-)-3-amino-3-methylpent-4-en-1-amine |

| Amide Hydrolysis | 6 M HCl, reflux or NaOH (aq), reflux | N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid |

| Amide Dehydration | POCl₃, pyridine, 0 °C to rt | N-Boc-(+/-)-3-amino-3-methylpent-4-enenitrile |

Olefin Transformations and Derivatization

The terminal alkene in this compound provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The double bond can be readily oxidized through several methods. Ozonolysis , followed by a reductive workup (e.g., with dimethyl sulfide), cleaves the double bond to furnish an N-Boc-protected α,α-disubstituted amino aldehyde. tcichemicals.com Alternatively, an oxidative workup (e.g., with hydrogen peroxide) would yield the corresponding carboxylic acid.

Dihydroxylation of the alkene, using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), produces the corresponding diol, N-Boc-(+/-)-3-amino-3-methyl-4,5-dihydroxypentanamide. This introduces two new stereocenters, and stereocontrol can often be achieved with chiral ligands.

Conversely, the alkene can be reduced to an alkane through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas will saturate the double bond to give N-Boc-(+/-)-3-amino-3-methylpentanamide, without affecting the amide or the Boc-protecting group under standard conditions.

| Reaction | Reagents and Conditions | Product |

| Ozonolysis (Reductive) | 1. O₃, CH₂Cl₂, -78 °C2. Me₂S | N-Boc-(+/-)-3-amino-3-methyl-4-oxobutanamide |

| Dihydroxylation | OsO₄ (cat.), NMO, acetone/H₂O | N-Boc-(+/-)-3-amino-3-methyl-4,5-dihydroxypentanamide |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH, rt | N-Boc-(+/-)-3-amino-3-methylpentanamide |

Hydroboration-oxidation provides a route to the anti-Markovnikov alcohol. Reaction of the terminal alkene with a borane source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with basic hydrogen peroxide, yields N-Boc-(+/-)-3-amino-3-methyl-5-hydroxypentanamide. beilstein-journals.org This transformation is highly regioselective for the terminal carbon.

Other hydrofunctionalization reactions, such as hydrohalogenation or hydroamination, can also be envisaged, although the electronic nature of the substrate and potential competing reactions with the amide and Boc-group must be considered.

| Reaction | Reagents and Conditions | Product |

| Hydroboration-Oxidation | 1. BH₃·THF, THF2. H₂O₂, NaOH | N-Boc-(+/-)-3-amino-3-methyl-5-hydroxypentanamide |

Scope and Limitations in Diverse Chemical Reactions

The synthetic utility of this compound is broad, yet certain limitations exist due to the interplay of its functional groups. The sterically hindered nature of the quaternary α-carbon can influence the feasibility and reaction rates of transformations at adjacent positions.

A key consideration is the chemoselectivity of reagents. For instance, strong reducing agents like LiAlH₄ will likely reduce the amide but may also reduce the alkene, leading to a mixture of products. orgsyn.org Similarly, reactions involving strong acids can lead to the cleavage of the acid-labile Boc-protecting group. organic-chemistry.org Therefore, orthogonal protecting group strategies may be necessary for multi-step syntheses.

The electronic properties of the molecule, with the electron-withdrawing amide group potentially influencing the reactivity of the alkene, can also play a role in certain transformations. Despite these limitations, the compound is a valuable precursor for creating libraries of complex amino acids and can be used in the synthesis of peptidomimetics and other biologically active molecules. rsc.org

Strategic Application in Retrosynthetic Planning for Complex Target Molecules

In retrosynthetic analysis, this compound serves as a versatile chiral or racemic building block for the synthesis of more complex molecules. Its α,α-disubstituted nature makes it an attractive precursor for introducing conformational constraints in peptides. rsc.org

For example, the corresponding carboxylic acid can be incorporated into a peptide chain, and the pendant vinyl group can then be further functionalized. This allows for the late-stage introduction of diverse functionalities into a peptide sequence. This vinyl group can participate in ring-closing metathesis to form cyclic peptides, or it can be used as a handle for bioconjugation.

Furthermore, the transformations of the amide and alkene moieties can be combined to construct complex heterocyclic systems. For instance, hydroboration-oxidation of the alkene followed by intramolecular cyclization could lead to the formation of substituted piperidine (B6355638) or other nitrogen-containing heterocycles, which are common motifs in pharmaceuticals. niscpr.res.in The ability to selectively manipulate the different functional groups makes this compound a strategic starting point for the synthesis of a variety of complex target molecules.

Concluding Perspectives and Future Research Directions

Remaining Challenges in the Stereocontrolled Synthesis of N-Boc-(+/-)-3-amino-3-methylpent-4-enamide

The primary challenge in the synthesis of this compound lies in the stereocontrolled construction of the quaternary α-carbon center. nih.govresearchgate.net This carbon atom, substituted with a methyl group, a vinyl group, an amino group, and a carboxamide group, presents a significant steric hindrance that complicates the formation of a single enantiomer. nih.govresearchgate.net While racemic synthesis might be straightforward, the development of an asymmetric synthesis to selectively produce either the (R)- or (S)-enantiomer is a formidable task.

Key difficulties include:

Steric Hindrance: The simultaneous presence of a methyl and a vinyl group at the α-position creates a sterically congested environment, making it difficult for chiral catalysts to effectively control the facial selectivity of bond formation. researchgate.net

Lack of Activating Groups: The absence of strongly electron-withdrawing or -donating groups adjacent to the quaternary center limits the number of applicable synthetic methodologies.

Control of Olefin Geometry: While the target compound has a terminal vinyl group, related syntheses of β,γ-unsaturated amino acids often need to control the geometry of the double bond, which can add another layer of complexity. nih.gov

| Challenge | Description | Key References |

| Stereocontrol at Quaternary Center | Difficulty in achieving high enantioselectivity due to steric congestion around the α-carbon. | nih.govresearchgate.net |

| Limited Synthetic Methodologies | The specific substitution pattern restricts the use of many standard asymmetric reactions. | |

| Potential for Racemization | Harsh reaction conditions required for some synthetic steps could lead to racemization of the desired product. | nih.gov |

Emerging Methodologies for Enhanced Efficiency and Sustainability in its Preparation

To overcome the challenges mentioned above, researchers are exploring a variety of innovative strategies. While specific methods for this compound are not extensively documented, methodologies developed for the broader class of α,α-disubstituted and β,γ-unsaturated amino acids offer promising avenues for future research. nih.govnih.gov

Promising emerging methodologies include:

Asymmetric Catalysis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, is a key area of focus. nih.gov These catalysts can create a chiral environment that favors the formation of one enantiomer over the other. For instance, synergistic enantioselective catalysis and visible-light-mediated photocatalysis are showing great promise. nih.govresearchgate.netnih.gov

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as those derived from bis-lactim ethers, allows for the diastereoselective introduction of the methyl and vinyl groups. nih.gov Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes such as lipases or proteases, could be used to resolve a racemic mixture of this compound or a precursor, providing access to both enantiomers.

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly powerful tool in organic synthesis. acs.org Future methodologies could involve the stereoselective introduction of the vinyl or methyl group via a directed C-H activation strategy on a simpler N-Boc-aminomethylpentanamide precursor.

| Methodology | Description | Potential Advantages | Key References |

| Asymmetric Catalysis | Use of chiral catalysts (metal-based or organic) to induce enantioselectivity. | Atom economy, catalytic nature. | nih.govnih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselective bond formation. | High diastereoselectivity, predictable stereochemical outcome. | nih.gov |

| Biocatalysis | Employment of enzymes for kinetic resolution or asymmetric synthesis. | High enantioselectivity, mild reaction conditions, environmentally friendly. | |

| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-X bond. | Step economy, use of readily available starting materials. | acs.org |

Potential for Novel Chemical Transformations and Advanced Synthetic Applications

The unique structural features of this compound make it a valuable building block for a variety of advanced synthetic applications.

Peptide Modification: Incorporation of this amino acid into peptides would introduce a rigid, conformationally constrained element. The quaternary center and the vinyl group would significantly influence the secondary structure of the peptide, which could be exploited in the design of peptidomimetics with enhanced biological activity and stability. nih.gov

Precursor for Heterocyclic Compounds: The vinyl group offers a handle for various chemical transformations, such as olefin metathesis, hydroboration-oxidation, and cycloaddition reactions. These could be used to construct a range of complex heterocyclic structures, which are common motifs in pharmaceuticals and natural products.

Asymmetric Synthesis: The enantiomerically pure forms of this compound could serve as chiral ligands or synthons in other asymmetric reactions. The densely functionalized core could be elaborated into more complex chiral molecules.

Natural Product Synthesis: The β,γ-unsaturated α,α-disubstituted amino acid motif is found in some natural products. Synthetic access to this building block could facilitate the total synthesis of such compounds and their analogues for biological evaluation. nih.govnih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing N-Boc-(±)-3-amino-3-methylpent-4-enamide?

Methodological Answer: Synthesis typically involves coupling reactions and protecting group strategies. For analogous N-Boc compounds, microwave-assisted Sonogashira coupling under inert atmospheres (argon) with catalysts like CuI and Pd(PPh₃)₄ has proven effective. Critical parameters include anhydrous conditions, precise temperature control (e.g., 100°C for 2 hours), and stoichiometric ratios (e.g., 1.2 equivalents of aryl halide to amine). Post-reaction purification via column chromatography (e.g., 30% ethyl acetate/hexane) ensures high purity .

Q. How should the Boc protecting group be selectively removed without compromising the enamide functionality?

Methodological Answer: The Boc group is typically cleaved under acidic conditions. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v) at room temperature for 1–2 hours efficiently removes the Boc group while preserving the enamide. Neutralization with aqueous NaHCO₃ and extraction with DCM followed by solvent evaporation yields the deprotected amine .

Q. What analytical techniques are essential for characterizing N-Boc-(±)-3-amino-3-methylpent-4-enamide?

Methodological Answer: Combine spectroscopic methods:

- ¹H/¹³C NMR : Use deuterated solvents (CDCl₃) to confirm stereochemistry and detect Boc-group signals (e.g., δ 1.4 ppm for tert-butyl protons) .

- HRMS (ESI+) : Validate molecular weight (e.g., [M+H]⁺ ion) .

- IR Spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680 cm⁻¹) .

Advanced Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving N-Boc-(±)-3-amino-3-methylpent-4-enamide?

Methodological Answer: Systematically screen catalysts, solvents, and reaction times. For rhodium-catalyzed nitrene transfers, 2 mol% Rh₂(esp)₂ in dichloroethane (DCE) at 40°C for 12 hours improved yields up to 89% for sulfoximine derivatives . Kinetic studies using in-situ FTIR or LC-MS help monitor intermediates. Ensure Boc-group stability under reaction conditions by testing pH and temperature tolerance .

Q. What strategies resolve conflicting spectroscopic data for diastereomers of N-Boc-(±)-3-amino-3-methylpent-4-enamide?

Methodological Answer:

- Variable-Temperature NMR (VT-NMR) : Lowering the temperature to -40°C in DMSO-d₆ slows amide bond rotation, resolving overlapping signals .

- X-ray Crystallography : Provides definitive stereochemical assignment if single crystals are obtained.

- Computational Methods : Density Functional Theory (DFT) calculations correlate experimental NMR shifts with predicted structures .

Q. How can racemization be minimized during synthesis?

Methodological Answer:

- Use low temperatures (<0°C) during amide bond formation.

- Employ chiral auxiliaries or enantioselective catalysts (e.g., N-heterocyclic carbenes) to control stereochemistry .

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.